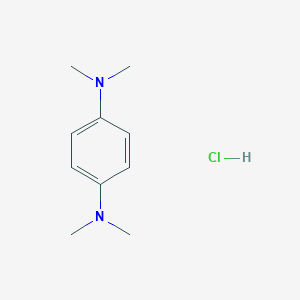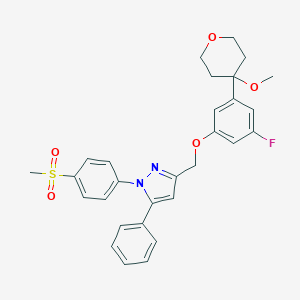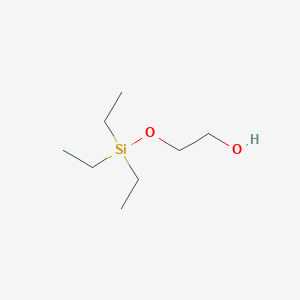
U-74389G
概要
説明
U-74389G, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate, is a synthetic antioxidant compound belonging to the class of lazaroids. Lazaroids are 21-aminosteroids that exhibit potent antioxidant properties by inhibiting lipid peroxidation. This compound is particularly noted for its ability to protect against ischemia-reperfusion injury in various tissues, including the heart, liver, and kidneys .
科学的研究の応用
U-74389G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid peroxidation and antioxidant activity.
Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and nutraceuticals.
作用機序
U-74389G exerts its effects primarily through its antioxidant properties. The compound inhibits lipid peroxidation by scavenging free radicals and stabilizing cell membranes. It also inhibits the activity of inducible nitric oxide synthase, reducing the production of nitric oxide and subsequent oxidative damage . Additionally, this compound modulates the expression of pro-inflammatory cytokines and prevents the activation of inflammatory pathways, contributing to its protective effects .
生化学分析
Biochemical Properties
U-74389G Maleate plays a significant role in biochemical reactions, particularly in inhibiting lipid peroxidation reactions . It interacts with various enzymes and proteins, exerting its antioxidant effects and protecting against ischemia-reperfusion injury .
Cellular Effects
This compound Maleate has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid peroxidation, thereby protecting cells from oxidative stress . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound Maleate involves its antioxidant properties that prevent iron-dependent lipid peroxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound Maleate continues to exert its antioxidant effects, protecting against ischemia-reperfusion injury in various laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound Maleate vary with different dosages in animal models . Studies have observed threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound Maleate is involved in metabolic pathways that prevent lipid peroxidation . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound Maleate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of U-74389G involves multiple steps, starting with the preparation of the core steroid structure, followed by the introduction of the pyrrolidinyl and piperazinyl groups. The key steps include:
Formation of the core steroid structure: This involves the cyclization of a suitable precursor to form the steroid nucleus.
Introduction of the pyrrolidinyl and piperazinyl groups: These groups are introduced through nucleophilic substitution reactions, typically using pyrrolidine and piperazine as reagents.
Formation of the maleate salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Formation of the maleate salt: The purified compound is reacted with maleic acid to form the maleate salt, which is then dried and packaged for distribution.
化学反応の分析
Types of Reactions: U-74389G undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound .
類似化合物との比較
U-74389G is part of a class of compounds known as lazaroids, which includes over 130 similar compounds. Some of the notable similar compounds include:
Tirilazad: Another lazaroid with similar antioxidant properties but differing in its specific molecular structure and target tissues.
Methylprednisolone: A corticosteroid with anti-inflammatory properties but lacking the specific antioxidant activity of lazaroids.
Vitamin E: A natural antioxidant with similar free radical scavenging properties but differing in its chemical structure and solubility
Uniqueness of this compound: this compound is unique among lazaroids due to its specific molecular structure, which allows it to effectively penetrate cell membranes and exert potent antioxidant effects. Its ability to inhibit lipid peroxidation and modulate inflammatory pathways makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSSKWSUJMJCP-WQDFMEOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017666 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
153190-29-5 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of U-74389G?
A1: this compound primarily functions as a potent inhibitor of lipid peroxidation. [] It exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular membranes. [, , , ]
Q2: How does this compound's antioxidant activity translate to potential therapeutic benefits?
A2: By mitigating oxidative stress, this compound has shown promise in preclinical models of ischemia-reperfusion injury, a condition characterized by excessive ROS production and subsequent tissue damage. [, , , , , , , , ]
Q3: Does this compound exert any effects beyond its antioxidant properties?
A3: Research suggests that this compound may also possess anti-inflammatory properties. In a rat model of inflammatory bowel disease, it significantly reduced the levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. []
Q4: Are there specific cellular targets for this compound's action?
A4: While this compound's precise cellular targets are not fully elucidated, its membrane-stabilizing properties suggest an interaction with cellular membranes. [, , , ] Research has shown that this compound is particularly effective in preventing permeability changes in brain microvascular endothelial cells monolayers. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound, chemically named 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, has a molecular weight of 726.9 g/mol. [] Information regarding its specific molecular formula and spectroscopic data is limited within the provided research.
Q6: What is known about the stability of this compound under different conditions?
A6: The available research does not provide detailed information on the stability of this compound under various conditions. Further research is needed to assess its stability profile, including factors like temperature, pH, and light exposure.
Q7: What is the pharmacokinetic profile of this compound?
A7: The provided research offers limited insights into the detailed pharmacokinetics of this compound. While intravenous administration is frequently employed in studies, specific information regarding its absorption, distribution, metabolism, and excretion (ADME) requires further investigation. [, , , ]
Q8: What preclinical models have been used to assess the efficacy of this compound?
A8: this compound's efficacy has been investigated in various preclinical models, including:
- Rat models of ischemia-reperfusion injury: These models have been used to evaluate its protective effects in organs like the liver, kidney, and intestine. [, , , , , , , ]
- Rat model of inflammatory bowel disease: This model demonstrated this compound's potential to reduce inflammation and promote mucosal healing. []
- Rat model of endotoxemia: This model highlighted the ability of this compound to suppress the release of TNF-α, a key mediator of inflammation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



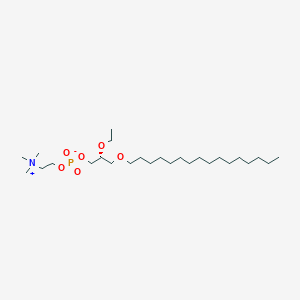
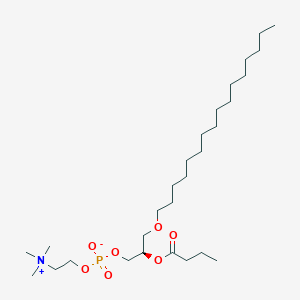

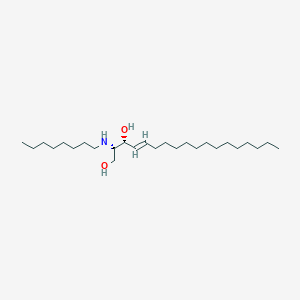

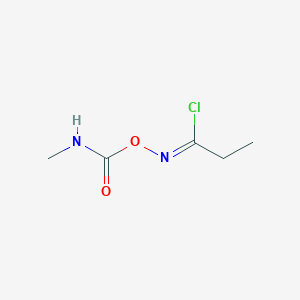
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
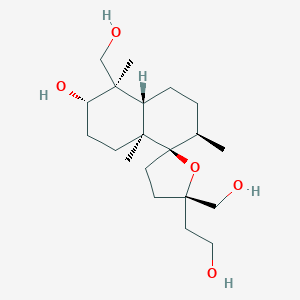

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
